(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a hydroxyl group, a nitrobenzenesulfonyl group, and a pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine-2-carboxylic acid as the starting material.
Protection of the Carboxyl Group: The carboxyl group is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Nitration: The protected pyrrolidine is then nitrated to introduce the nitro group, forming the nitrobenzenesulfonyl derivative.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Deprotection: Finally, the protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin chloride or iron powder.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, acetic acid.
Reduction: Tin chloride (SnCl2), iron powder, hydrogen gas (H2).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: (2S,4R)-4-oxo-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid.
Reduction: (2S,4R)-4-amino-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
(2S,4R)-4-Hydroxy-1-(3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
(2S,4R)-4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
(2S,4R)-4-Hydroxy-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid methyl ester
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitrobenzenesulfonyl group, which can influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
163460-58-0 |
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Molecular Formula |
C11H12N2O7S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
4-hydroxy-1-(2-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O7S/c14-7-5-9(11(15)16)12(6-7)21(19,20)10-4-2-1-3-8(10)13(17)18/h1-4,7,9,14H,5-6H2,(H,15,16) |
InChI Key |
HHEFKTMFZXRXIB-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O |
solubility |
soluble |
Origin of Product |
United States |
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